Product packaging for 2'-Deoxyuridine-5'-triphosphate(Cat. No.:)

2'-Deoxyuridine-5'-triphosphate

货号: B1264416
分子量: 464.11 g/mol
InChI 键: AHCYMLUZIRLXAA-SHYZEUOFSA-J
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2'-Deoxyuridine-5'-triphosphate (dUTP) is a native nucleotide essential in various biochemical research applications. It serves as a critical substrate for studying enzyme kinetics and specificity, particularly for DNA polymerases and the enzyme deoxyuridine 5'-triphosphate nucleotidohydrolase (dUTPase) . dUTPase catalyzes the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and inorganic pyrophosphate, a reaction vital for maintaining a low dUTP:dTTP ratio and preventing uracil misincorporation into DNA . This function makes the dUTPase enzyme an interesting drug target in areas such as combination cancer therapy . Furthermore, dUTP is a key nucleotide used in the synthesis and development of aptamers . This product is provided as a 100 mM solution in water . It is characterized by a high purity of ≥97% (as determined by AX-HPLC) and has a molecular weight of 468.10 g/mole for the free acid form . The chemical formula of dUTP is C9H15N2O14P3 . For optimal stability, it is recommended to store the product at -20°C or below . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N2O14P3-4 B1264416 2'-Deoxyuridine-5'-triphosphate

3D Structure

Interactive Chemical Structure Model





属性

分子式

C9H11N2O14P3-4

分子量

464.11 g/mol

IUPAC 名称

[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C9H15N2O14P3/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17)/p-4/t5-,6+,8+/m0/s1

InChI 键

AHCYMLUZIRLXAA-SHYZEUOFSA-J

手性 SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

规范 SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

同义词

2'-deoxyuridine 5'-triphosphate
deoxy-UTP
deoxyuridine triphosphate

产品来源

United States

Metabolic Pathways Involving 2 Deoxyuridine 5 Triphosphate

Biosynthesis of 2'-Deoxyuridine-5'-triphosphate

The formation of dUTP is a multi-step process involving the reduction of a ribonucleotide followed by phosphorylation.

Ribonucleotide Reductase (RNR) Activity in dUDP Production

The initial step in the de novo synthesis of deoxyribonucleotides is catalyzed by the enzyme ribonucleotide reductase (RNR). wikipedia.orgnih.govresearchgate.net RNR facilitates the conversion of ribonucleoside diphosphates (NDPs) to their corresponding deoxyribonucleoside diphosphates (dNDPs) by reducing the 2'-hydroxyl group of the ribose sugar. wikipedia.orgyoutube.com Specifically, uridine (B1682114) diphosphate (B83284) (UDP) is reduced by RNR to form 2'-deoxyuridine-5'-diphosphate (dUDP). nih.govyoutube.com This reaction is a critical rate-limiting step for DNA synthesis and is tightly regulated by allosteric mechanisms to ensure a balanced supply of all four deoxyribonucleotides. nih.govnih.gov The activity of RNR is dependent on the transfer of electrons from thioredoxin or similar proteins. wikipedia.org

The regulation of RNR is complex, with ATP acting as a general activator for the reduction of CDP and UDP. nih.govyoutube.com The binding of specific nucleotide effectors to the enzyme's allosteric sites controls substrate specificity, ensuring a balanced output of dNTPs. nih.gov

Nucleotide Diphosphate Kinase (NDPK) in dUTP Synthesis

Following the production of dUDP, the final step in the biosynthesis of dUTP is the phosphorylation of dUDP. This reaction is catalyzed by nucleotide diphosphate kinase (NDPK), an enzyme responsible for the transfer of the terminal phosphate (B84403) group from a nucleoside triphosphate (NTP), typically ATP, to a nucleoside diphosphate (NDP). wikipedia.orgnih.gov NDPK exhibits broad substrate specificity, acting on various ribo- and deoxyribonucleoside diphosphates. mdpi.com The reaction mechanism is a ping-pong mechanism, where the enzyme is first phosphorylated by the NTP donor and then transfers the phosphate to the NDP acceptor. wikipedia.orgnih.gov In this context, NDPK facilitates the conversion of dUDP to dUTP, thereby completing its de novo synthesis. nih.gov

Conversion to Thymidylate Precursors

While essential for thymidylate synthesis, the accumulation of dUTP is potentially harmful to the cell. Therefore, it is rapidly converted into deoxyuridine monophosphate (dUMP), the direct precursor for thymidylate synthase.

dUTP Hydrolysis by dUTPase to dUMP and Pyrophosphate

The enzyme dUTP diphosphatase, commonly known as dUTPase, plays a critical housekeeping role by catalyzing the rapid hydrolysis of dUTP into dUMP and inorganic pyrophosphate. wikipedia.orgwikipedia.orguniprot.org This reaction is highly specific and essential for maintaining low cellular concentrations of dUTP, thus preventing its incorporation into DNA by DNA polymerases. wikipedia.orgbenthamdirect.com The hydrolysis reaction is initiated by the nucleophilic attack of a water molecule. nih.gov dUTPase is a highly efficient enzyme, ensuring that dUTP is channeled towards thymidylate synthesis rather than DNA replication. benthamdirect.com The enzyme requires a divalent metal ion, typically Mg2+, for optimal activity. benthamdirect.comnih.gov The structure of dUTPase reveals a highly specific binding pocket for the uracil (B121893) base, which is crucial for distinguishing dUTP from other structurally similar nucleotides like dTTP and dCTP. benthamdirect.com

The kinetic mechanism of human dUTPase involves at least four steps: fast substrate binding, an isomerization of the enzyme-substrate complex, the chemical hydrolysis step, and the rapid release of products. nih.gov

dUMP as a Precursor for Thymidylate Synthase (TS)

The product of dUTPase activity, dUMP, serves as the direct substrate for thymidylate synthase (TS). wikipedia.orgnih.govacs.org TS catalyzes the reductive methylation of dUMP to form deoxythymidine monophosphate (dTMP), which is the sole de novo pathway for the production of this essential DNA precursor. wikipedia.orgnih.gov This reaction involves the transfer of a one-carbon unit from the cofactor N5,N10-methylenetetrahydrofolate. proteopedia.orgbrainkart.com The inhibition of TS is a key target for some anticancer chemotherapies, as it leads to a depletion of dTMP and an accumulation of dUMP, ultimately causing "thymineless death" in rapidly dividing cells. wikipedia.orgnih.govnih.gov

Folate Metabolism and its Influence on dUTP/dTTP Ratio

Folate metabolism is intricately linked to the de novo synthesis of thymidylate and, consequently, influences the cellular dUTP/dTTP ratio. Folate derivatives, specifically 5,10-methylenetetrahydrofolate, are essential one-carbon donors for the conversion of dUMP to dTMP by thymidylate synthase. nih.govbrainkart.com A deficiency in folate can lead to an imbalance in the deoxynucleotide pool, characterized by an increase in the dUTP/dTTP ratio. nih.govresearchgate.net This imbalance occurs because the reduced activity of thymidylate synthase, due to the lack of its folate cofactor, leads to an accumulation of its substrate, dUMP, and a subsequent backup in the pathway, potentially increasing dUTP levels. researchgate.net

Elevated dUTP levels increase the likelihood of uracil misincorporation into DNA. nih.govberkeley.edu The cellular repair machinery then attempts to remove the uracil, which can lead to DNA strand breaks and genomic instability if the repair process is overwhelmed or if dTTP pools are insufficient for proper repair. berkeley.edu Therefore, adequate folate levels are crucial for maintaining a balanced dUTP/dTTP ratio and ensuring the fidelity of DNA replication and repair. nih.gov

Maintenance of Uracil Free Dna: the Role of Dutp Metabolism Enzymes

Deoxyuridine Triphosphatase (dUTPase)

Deoxyuridine 5'-triphosphate nucleotidohydrolase, commonly known as dUTPase, is a ubiquitous enzyme essential for the fidelity of DNA replication and repair. researchgate.netpatsnap.com It belongs to the family of hydrolases and is systematically named dUTP nucleotidohydrolase. wikipedia.org This enzyme performs a dual function: it eliminates dUTP from the nucleotide pool available for DNA synthesis and simultaneously produces dUMP, the precursor for thymidine (B127349) nucleotide (dTTP) biosynthesis. patsnap.comwikipedia.orguniprot.org By controlling the intracellular dUTP:dTTP ratio, dUTPase minimizes the chances of DNA polymerase incorporating uracil (B121893) into the DNA strand. researchgate.netnih.gov The absence or inhibition of dUTPase activity leads to an increase in the uracil content of DNA, which can trigger a futile and damaging cycle of DNA repair. wikipedia.org

Enzymatic Function: Hydrolysis of dUTP to dUMP

The primary enzymatic function of dUTPase is the catalysis of the chemical reaction that hydrolyzes dUTP. patsnap.comreactome.org In this reaction, dUTP and a water molecule (H₂O) serve as the substrates. wikipedia.org The enzyme cleaves the high-energy phosphoanhydride bond between the alpha and beta phosphates of dUTP. researchgate.net This hydrolysis results in the formation of two products: 2'-deoxyuridine-5'-monophosphate (dUMP) and an inorganic pyrophosphate molecule (PPi). wikipedia.orgreactome.org The systematic name for this enzyme class is dUTP nucleotidohydrolase (EC 3.6.1.23). wikipedia.orguniprot.org The reaction is crucial for providing the dUMP necessary for the de novo synthesis of thymidylate (TMP), which is the sole pathway for producing the essential DNA building block, dTTP. nih.gov

The chemical reaction is as follows: dUTP + H₂O ⇌ dUMP + Diphosphate (B83284) wikipedia.org

Mechanisms of Action in Preventing Uracil Misincorporation

dUTPase employs two primary mechanisms to maintain uracil-free DNA. researchgate.net Firstly, by efficiently hydrolyzing dUTP, the enzyme drastically reduces the intracellular concentration of this nucleotide. patsnap.comuniprot.org This is a critical preventative measure because DNA polymerases cannot easily distinguish between dUTP and dTTP, which differ only by a single methyl group. researchgate.net By keeping the dUTP pool low, dUTPase minimizes the probability of dUTP being mistakenly used as a substrate during DNA replication and repair. researchgate.netwikipedia.orgnih.gov

Secondly, the hydrolysis of dUTP produces dUMP, which is the direct precursor for the synthesis of thymidylate (TMP) by the enzyme thymidylate synthase. patsnap.comnih.gov This ensures a steady supply of dTTP, the correct nucleotide for pairing with adenine (B156593) in DNA. The combined action of depleting dUTP and providing the building block for dTTP synthesis maintains a high intracellular dTTP/dUTP ratio, further safeguarding the genome against uracil incorporation. nih.gov If dUTPase is inhibited, dUTP pools can accumulate, overwhelming the system and leading to repeated cycles of uracil misincorporation, which in turn activates DNA repair pathways. patsnap.comnih.gov This can result in DNA strand breaks and compromise genomic stability. patsnap.com

Structural and Mechanistic Insights into dUTPase Catalysis

The catalytic efficiency and specificity of dUTPase are rooted in its unique three-dimensional structure and the intricate network of interactions within its active site.

Crucially, the three active sites of the enzyme are located at the interfaces between these subunits. researchgate.netbenthamdirect.com This architectural arrangement means that each active site is a composite structure, formed by contributions from all three subunits of the homotrimer. researchgate.netnih.gov This complex organization is fundamental to the enzyme's ability to specifically recognize and hydrolyze its substrate, dUTP. york.ac.uk While most dUTPases are homotrimeric, there is another structurally distinct family with an all-alpha fold. wikipedia.org

Within the homotrimeric structure, five conserved sequence motifs (Motifs I-V) are essential for forming the active sites. researchgate.netnih.gov These motifs are strategically positioned at the subunit interfaces. researchgate.netbenthamdirect.com The intricate architecture of the active site involves contributions from different subunits: one subunit provides residues crucial for recognizing the uracil base and the deoxyribose sugar, a second subunit contributes residues that interact with the phosphate (B84403) chain of dUTP, and the third subunit provides a flexible, glycine-rich C-terminal arm (Motif V). benthamdirect.comnih.govnih.gov This C-terminal segment is mobile and closes over the active site upon substrate binding, sequestering the reaction from the solvent. researchgate.netnih.govresearchgate.net The interactions between conserved residues from different subunits are critical for the enzyme's function. nih.gov For instance, stacking interactions between an aromatic residue in Motif V and the uracil ring of the substrate are a strictly conserved feature in trimeric dUTPases. nih.gov

dUTPase activity is dependent on the presence of a divalent metal ion, with magnesium (Mg²⁺) being the preferred cofactor for optimal function. uniprot.orgbenthamdirect.comnih.gov While the enzyme can catalyze dUTP hydrolysis in the absence of divalent metal ions, the rate is significantly lower. nih.govnih.gov The addition of Mg²⁺ enhances the catalytic action of the enzyme, indicating it is not an obligatory cofactor but a crucial enhancer. nih.gov For example, in the absence of a metal ion, the kcat of E. coli dUTPase is 4.5 s⁻¹, but in the presence of Mg²⁺, it increases to 14.7 s⁻¹. nih.gov

The metal ion is believed to play several roles in catalysis. It helps to properly orient the dUTP substrate within the active site and stabilize the negative charges of the triphosphate chain. researchgate.netmdpi.com Structural studies suggest the Mg²⁺ ion coordinates with the phosphate groups of the substrate. nih.govresearchgate.net Specifically, it is proposed that the metal ion binds to the terminal beta- and gamma-phosphate groups, which promotes the stabilization of the products after hydrolysis. nih.gov Furthermore, the binding of Mg²⁺ can modulate the enzyme's conformation, as seen in Drosophila dUTPase, where it increases the enzyme's thermal stability. nih.gov

Data Tables

Table 1: Kinetic Parameters of E. coli dUTPase with Different Divalent Metal Ions

Metal Ionkcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
None4.5 ± 0.10.49 ± 0.1 x 10⁶
Mg²⁺14.7 ± 2.225.1 ± 7.4 x 10⁶
Mn²⁺14.7 ± 2.225.1 ± 7.4 x 10⁶
VO²⁺24.2 ± 3.62.4 ± 0.7 x 10⁶
Data sourced from kinetic studies on recombinant Escherichia coli dUTPase. nih.gov

Table 2: Substrate Specificity of Dugesia ryukyuensis dUTPase (Dr-dUTPase)

SubstrateKm (µM)Relative Performance
dUTP4.0High
dATP94 - 210Low (2 orders of magnitude lower than dUTP)
dTTP94 - 210Low (2 orders of magnitude lower than dUTP)
dCTP94 - 210Low (2 orders of magnitude lower than dUTP)
dGTP94 - 210Low (2 orders of magnitude lower than dUTP)
Data based on enzyme assays of recombinant Dr-dUTPase. nih.gov
Conformational Dynamics and Substrate Binding

The catalytic efficiency of dUTPase is intricately linked to its conformational dynamics, particularly the changes that occur upon substrate binding. The binding of the substrate, dUTP, to the active site of the enzyme induces significant conformational rearrangements. These changes are crucial for positioning the substrate correctly for catalysis and for the subsequent hydrolysis reaction.

A key feature of this process is the role of specific amino acid residues within the active site. For instance, in Escherichia coli dUTPase, the strictly conserved Ser72 residue plays a dual role in both ground-state destabilization and transition-state stabilization. nih.gov Mutational analysis has shown that replacing this serine with alanine (B10760859) significantly reduces the catalytic rate (kcat) and the rate of substrate dissociation. nih.gov This suggests that the hydroxyl group of the serine side chain imposes conformational constraints in the enzyme's ground state. nih.gov Upon formation of the transition state, the serine side chain is thought to rotate, relieving these constraints and positioning the hydroxyl group to electrostatically stabilize the transition state. nih.gov

In Arabidopsis thaliana dUTPase, Trp93 is a unique residue that influences substrate affinity. nih.gov Structural studies have revealed that this tryptophan residue helps to hold another critical residue, Ser89, in place through a water molecule, creating a favorable conformation for substrate binding. nih.gov This interaction is believed to contribute to the high substrate affinity observed in dUTPases from organisms like A. thaliana, E. coli, and Mycobacterium. nih.gov In contrast, dUTPases with lower substrate affinity, such as those from humans and yeast, have non-polar amino acid substitutions at the equivalent position. nih.gov

The binding of the substrate also triggers larger-scale conformational changes in the enzyme. Studies on the dopamine (B1211576) transporter, a related protein, using hydrogen-deuterium exchange mass spectrometry have shown that ligand binding leads to changes in deuterium (B1214612) uptake in several transmembrane domains, indicating shifts in the protein's conformation. researchgate.net These dynamic changes are essential for the enzyme's function, allowing it to efficiently bind its substrate, catalyze the hydrolysis of dUTP, and release the products, dUMP and pyrophosphate.

Isoforms and Cellular Localization of dUTPase

In eukaryotic organisms, dUTPase activity is not confined to a single cellular compartment. Instead, multiple isoforms of the enzyme exist, each with specific localization patterns, ensuring the protection of both nuclear and mitochondrial DNA from uracil incorporation. researchgate.net

Human cells contain two primary isoforms of dUTPase: a nuclear isoform (DUT-N) and a mitochondrial isoform (DUT-M). nih.govnih.gov These isoforms arise from the same gene through the use of alternative 5' exons, resulting in distinct mRNA species of 1.1 and 1.4 kilobases for DUT-N and DUT-M, respectively. nih.gov The DUT-M protein contains a 69-residue mitochondrial targeting presequence at its amino-terminus, which is rich in arginine and is cleaved upon import into the mitochondria. nih.gov In vitro studies have confirmed that the DUT-M precursor is processed to a smaller, mature protein of 23 kDa and imported into mitochondria. researchgate.netnih.gov

The expression of these isoforms is differentially regulated. DUT-N expression is tightly linked to the cell cycle, with protein and mRNA levels increasing during the S phase of DNA replication. nih.gov In contrast, the DUT-M isoform is expressed constitutively, regardless of the cell cycle phase or the proliferative state of the cell. nih.gov This differential expression reflects the distinct needs for dUTP sanitation in the nucleus during DNA replication and the continuous requirement in the mitochondria.

Similar isoform patterns have been observed in other organisms, such as Drosophila melanogaster, where two isoforms have been identified at both the mRNA and protein levels. nih.gov

The subcellular localization of dUTPase isoforms is a regulated process, with post-translational modifications such as phosphorylation playing a key role. In human cells, the nuclear isoform, DUT-N, can be phosphorylated on Serine 11 (Ser11), a modification that can be catalyzed by the cell cycle-dependent kinase CDC2. genecards.org This phosphorylation event occurs in a cell cycle-dependent manner. genecards.org

The region around Ser11 is part of a nuclear localization signal (NLS). While a cluster of basic residues (K14R15R17) within the N-terminal 23 amino acids of DUT-N is essential for nuclear import, phosphorylation at Ser11 has been shown in some studies to not affect this localization. nih.gov However, other research suggests that phosphorylation near the NLS can influence nuclear import. researchgate.net For instance, phosphomimicking mutations (substituting the serine with a negatively charged glutamic acid) can lead to cytoplasmic accumulation by potentially altering interactions with importin-α, the protein that recognizes the NLS and facilitates nuclear import. researchgate.netresearchgate.net After cell division, the re-import of dUTPase into the nucleus of daughter cells is delayed until the phosphate group is removed, with nuclear accumulation peaking around the S phase. researchgate.net This regulatory mechanism ensures that nuclear dUTPase levels are highest when DNA replication is actively occurring.

The regulation of protein localization by phosphorylation is a common mechanism. For other proteins, phosphorylation can either promote or inhibit nuclear import or export, thereby controlling their activity and access to substrates. mdpi.com

Physiological Significance of dUTPase Activity in Genome Integrity

The primary role of dUTPase is to maintain the integrity of the genome by preventing the incorporation of uracil into DNA. This is a critical function, as the presence of uracil in DNA can lead to significant genomic instability.

dUTPase preserves genomic stability through two main actions: it hydrolyzes dUTP, thereby preventing its incorporation into DNA, and it produces dUMP, the precursor for the synthesis of dTTP. genecards.orgnih.gov DNA polymerases cannot efficiently distinguish between dUTP and dTTP, and in the absence of dUTPase activity, the cellular dUTP/dTTP ratio increases, leading to the misincorporation of uracil opposite adenine during DNA replication. nih.gov

Once incorporated, uracil is recognized and removed by uracil-DNA glycosylases (UDGs), initiating the base excision repair (BER) pathway. frontiersin.org This process creates an abasic (AP) site, which is then cleaved by an AP endonuclease. nih.gov However, if the dUTP pool remains high, dUTP can be re-incorporated during the repair synthesis step, leading to a futile cycle of excision and repair. nih.gov This "vicious cycle" can result in the accumulation of single- and double-strand breaks, chromosomal fragmentation, and ultimately, cell death. nih.govpreprints.org

The importance of dUTPase in maintaining genome integrity is highlighted by the fact that reduced dUTPase expression is associated with increased genome stress in cancer cells. nih.gov Clinical studies have shown a correlation between low dUTPase levels and a poor prognosis in certain cancers. nih.gov

Studies in various model organisms have demonstrated the severe consequences of dUTPase deficiency.

Escherichia coli : Mutants of E. coli with deficient dUTPase activity exhibit a range of phenotypes indicative of genomic instability, including a prolonged generation time, increased sensitivity to 5-fluorodeoxyuridine, an elevated rate of spontaneous mutation, and a hyper-recombinogenic (hyper-Rec) phenotype. nih.gov These mutants also show increased uracil incorporation into their DNA. nih.gov The dut-1 mutation, which inactivates dUTPase, is synthetically lethal with mutations in genes involved in base excision repair and recombinational repair, highlighting the critical interplay between dUTP metabolism and DNA repair pathways. nih.gov

Saccharomyces cerevisiae : In the yeast S. cerevisiae, the DUT1 gene, which encodes dUTPase, is essential for viability. nih.govembopress.org Null mutants are generally not viable, and their death is a result of uracil incorporation into DNA followed by attempted repair by the UNG1-mediated excision repair pathway. nih.govembopress.org A viable mutant with a single amino acid substitution (Gly82Ser) near the active site (dut1-1) shows greatly reduced dUTPase activity, resulting in growth delays, cell cycle abnormalities, and a strong spontaneous mutator phenotype. nih.gov These phenotypes are suppressed by the simultaneous inactivation of the uracil-DNA glycosylase, Ung1. nih.gov

Drosophila melanogaster : The fruit fly Drosophila melanogaster presents a unique model because it naturally lacks the major uracil-DNA glycosylase, UNG. researchgate.netunc.edu Depletion of dUTPase in Drosophila leads to an increased rate of genomic uracil substitution in proliferating tissues. researchgate.net Despite the absence of UNG, this is not fully tolerated, as it results in an increased rate of DNA strand breaks in imaginal wing precursor tissue and developmental defects, leading to pupal lethality. researchgate.net This suggests that other DNA repair pathways can still recognize and process uracil in the DNA, leading to detrimental consequences in the absence of dUTPase.

Non-Enzymatic Functions and Secondary Roles of dUTPase

Beyond its canonical enzymatic function of hydrolyzing dUTP to prevent its incorporation into DNA, deoxyuridine triphosphatase (dUTPase) exhibits several non-enzymatic and secondary roles, primarily in cellular signaling and immune modulation. uniprot.orgnih.gov These functions are often independent of its catalytic activity and highlight the protein's multifaceted nature. nih.gov

Research has demonstrated that dUTPases, particularly those encoded by viruses like herpesviruses, can act as Pathogen-Associated Molecular Patterns (PAMPs). acs.org In this capacity, they can interact with host immune receptors, such as Toll-like receptors (TLRs), to modulate the innate immune response. nih.govacs.org For instance, viral dUTPases have been shown to activate the NF-κB pathway and influence cytokine production, thereby controlling immune system responses. nih.gov

Furthermore, dUTPase is implicated in cellular signaling pathways that can influence processes like apoptosis. nih.gov Studies have indicated that dUTPase expression can be regulated by the tumor suppressor p53 in response to DNA damage. nih.govnih.govresearchgate.net This suggests a role for dUTPase in the complex network of proteins that determine a cell's fate when faced with genotoxic stress. Some evidence points towards dUTPases acting as signaling molecules, in a manner analogous to G-proteins, a function that appears to depend on specific structural motifs within the protein rather than its hydrolytic active site. uniprot.org

Uracil-DNA Glycosylases (UDGs) in DNA Repair

The presence of uracil in DNA, arising from either the deamination of cytosine or the misincorporation of dUTP, is a common form of DNA damage that is primarily addressed by the Base Excision Repair (BER) pathway. This repair process is initiated by a family of enzymes known as Uracil-DNA Glycosylases (UDGs).

Role of UDG in Excising Uracil from DNA and Initiating Base Excision Repair (BER)

Uracil-DNA Glycosylase (UDG) is the key enzyme that recognizes and removes uracil from the DNA backbone, thereby initiating the BER pathway. acs.orgnih.gov The process begins with the enzyme scanning the DNA for the presence of the aberrant base. uniprot.orgnih.gov Upon encountering a uracil residue, UDG employs a "pinch-push-pull" mechanism. nih.gov It first kinks the DNA backbone (pinch), which facilitates the flipping of the uracil base out of the double helix and into the enzyme's active site (push). uniprot.orgnih.govnih.gov

Once the uracil base is secured within the active site, the enzyme catalyzes the cleavage of the N-glycosidic bond that links the uracil to the deoxyribose sugar (pull). nih.gov This action releases the free uracil base and leaves behind an apurinic/apyrimidinic (AP) site in the DNA. acs.orgnih.gov The creation of this AP site is the formal initiation step of BER. Following the excision of uracil, other enzymes in the BER pathway, such as AP endonuclease, DNA polymerase, and DNA ligase, act sequentially to restore the correct nucleotide sequence. uniprot.org

Types of Mammalian Uracil-DNA Glycosylases and their Specificities (UNG1, UNG2, SMUG1, TDG, MBD4)

Mammalian cells express several types of Uracil-DNA Glycosylases, each with distinct subcellular localizations and substrate specificities, ensuring efficient removal of uracil from different genomic contexts. nih.govwikipedia.org The primary UDGs include UNG1, UNG2, SMUG1, TDG, and MBD4.

UNG1 and UNG2: These two isoforms are encoded by the UNG gene through alternative splicing and promoter usage. wikipedia.orgnih.gov UNG1 is targeted to the mitochondria, where it is responsible for maintaining the integrity of the mitochondrial genome. nih.govwikipedia.orgnih.gov UNG2 is the nuclear isoform and is considered the major enzyme for removing uracil from nuclear DNA. wikipedia.orgnih.govnih.gov UNG2 plays a crucial role in repairing uracil resulting from both cytosine deamination and dUTP misincorporation, and it is particularly active during DNA replication, where it associates with Proliferating Cell Nuclear Antigen (PCNA). nih.govnih.gov

SMUG1 (Single-strand selective monofunctional uracil-DNA glycosylase): Initially thought to prefer single-stranded DNA, human SMUG1 is now known to efficiently act on uracil in double-stranded DNA as well. nih.govwikipedia.org It serves as a backup to UNG2 for the removal of uracil from U:G mismatches and can also excise other damaged pyrimidines, such as 5-hydroxyuracil (B1221707) and 5-hydroxymethyluracil. uniprot.orgnih.gov This broader substrate specificity suggests a role for SMUG1 in repairing a wider range of DNA lesions beyond simple uracil. wikipedia.orgnih.gov

TDG (Thymine-DNA Glycosylase): As its name suggests, TDG can remove thymine (B56734) when it is mismatched with guanine (B1146940) (T:G), a common mutation arising from the deamination of 5-methylcytosine. researchgate.netnih.gov TDG also efficiently excises uracil from U:G mismatches. researchgate.net A key role for TDG is in the context of epigenetics, where it is involved in active DNA demethylation by excising 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are oxidized forms of 5-methylcytosine. researchgate.netnih.gov This function links base excision repair directly to the regulation of gene expression. researchgate.netnih.gov

MBD4 (Methyl-CpG Binding Domain 4): This glycosylase has a preference for mismatched thymine and uracil when paired with guanine, particularly within CpG sites, which are hotspots for cytosine methylation. nih.govnih.gov The methyl-CpG binding domain of MBD4 targets the enzyme to methylated regions of the genome, making it specialized for repairing lesions that arise from the deamination of 5-methylcytosine. nih.govwikipedia.org

Table 1: Compound Names Mentioned in the Article

Compound Name
2'-Deoxyuridine-5'-triphosphate (dUTP)
2'-Deoxyuridine-5'-monophosphate (dUMP)
Uracil
Thymine
Cytosine
Guanine
5-methylcytosine (5mC)
5-hydroxyuracil
5-hydroxymethyluracil
5-formylcytosine (5fC)
5-carboxylcytosine (5caC)

Table 2: Mammalian Uracil-DNA Glycosylases and their Primary Functions

Enzyme Primary Localization Key Substrates and Specificities
UNG1 Mitochondria Uracil in mitochondrial DNA. nih.govwikipedia.orgnih.gov
UNG2 Nucleus Uracil in nuclear DNA, particularly during replication (associates with PCNA). wikipedia.orgnih.govnih.gov
SMUG1 Nucleus Uracil in dsDNA (U:G mismatches); also oxidized pyrimidines like 5-hydroxyuracil. uniprot.orgwikipedia.orgnih.gov
TDG Nucleus T:G mismatches, U:G mismatches; key role in active DNA demethylation (excises 5fC and 5caC). researchgate.netnih.govresearchgate.net
MBD4 Nucleus T:G and U:G mismatches, with a preference for CpG sites. nih.govnih.govwikipedia.org

Consequences of Dysregulated 2 Deoxyuridine 5 Triphosphate Metabolism on Genomic Integrity

Deoxynucleotide Triphosphate (dNTP) Pool Imbalance

The cellular concentration of dNTPs is meticulously controlled to ensure high-fidelity DNA replication and repair. Any deviation from this delicate balance can have significant repercussions for genomic integrity.

Factors Influencing dNTP Pool Homeostasis

The maintenance of balanced dNTP pools is a complex process governed by the interplay of synthesis, degradation, and consumption. Several key factors influence this homeostasis:

De Novo Synthesis and Salvage Pathways: The primary source of dNTPs is the de novo synthesis pathway, with ribonucleotide reductase (RNR) acting as the rate-limiting enzyme. Additionally, salvage pathways recycle nucleosides from DNA breakdown and exogenous sources.

Enzymatic Regulation: The activity of enzymes involved in dNTP metabolism is tightly regulated. For instance, dUTP pyrophosphatase (dUTPase) plays a crucial role by hydrolyzing dUTP to dUMP, thereby preventing its accumulation and subsequent incorporation into DNA. nih.gov

Cell Cycle Control: dNTP synthesis is closely linked to the cell cycle, with a significant increase in production during the S phase to meet the demands of DNA replication.

Genetic and Environmental Factors: Mutations in genes encoding metabolic enzymes, as well as the influence of oncogenes and tumor suppressors, can disrupt dNTP pool homeostasis. nih.gov Environmental stressors and certain therapeutic agents can also perturb these pools.

FactorDescriptionImpact on dNTP Pools
Ribonucleotide Reductase (RNR) Catalyzes the rate-limiting step in de novo dNTP synthesis.Altered activity leads to changes in the overall dNTP concentration.
dUTP Pyrophosphatase (dUTPase) Hydrolyzes dUTP to dUMP and pyrophosphate.Reduced activity increases the cellular dUTP/dTTP ratio. nih.gov
Cell Cycle Progression dNTP synthesis is upregulated in S phase.Ensures an adequate supply of building blocks for DNA replication.
Oncogenes/Tumor Suppressors Can dysregulate the expression of metabolic enzymes.Can lead to imbalanced and expanded dNTP pools, a hallmark of some cancers. nih.gov
Exogenous Agents Certain drugs and environmental factors.Can inhibit key enzymes in dNTP metabolism, causing imbalances.

Impact on DNA Replication Fidelity and Processivity

An imbalance in the dNTP pools directly compromises the fidelity and efficiency of DNA replication. The relative concentrations of the four dNTPs influence the accuracy of DNA polymerases. An excess of one dNTP can increase the likelihood of its misincorporation opposite a non-complementary template base.

Conversely, a depletion of one or more dNTPs can stall replication forks, leading to replication stress. nih.gov This stalling can increase the probability of frameshift mutations, as the polymerase may slip on the template strand. nih.gov Studies in yeast have demonstrated that imbalanced dNTP pools can symmetrically affect the fidelity of both leading and lagging strand synthesis. nih.govoup.com The processivity of DNA polymerases, their ability to remain associated with the DNA template, can also be diminished by dNTP pool imbalances, further contributing to incomplete or erroneous DNA synthesis.

Influence on DNA Repair and Recombination Mechanisms

The integrity of DNA is not solely dependent on accurate replication; it also relies on a host of DNA repair and recombination mechanisms. Imbalanced dNTP pools can significantly impair these processes. For instance, the efficiency of mismatch repair (MMR), a system that corrects errors made during replication, can be compromised. nih.gov

Furthermore, dNTP pool imbalances can affect various DNA repair pathways, including base excision repair (BER) and non-homologous end joining (NHEJ). kanazawa-u.ac.jp A shortage of dNTPs can hinder the ability of DNA polymerases to fill the gaps created during the repair process, potentially leading to the accumulation of DNA strand breaks. nih.gov This can, in turn, trigger recombination-based repair pathways, which, if not properly executed, can result in chromosomal rearrangements and genomic instability.

Uracil (B121893) Misincorporation into DNA

One of the most significant consequences of a high dUTP/dTTP ratio is the misincorporation of uracil into the DNA backbone in place of thymine (B56734).

Mechanisms of dUTP Incorporation by DNA Polymerases

Most DNA polymerases, the enzymes responsible for synthesizing DNA, cannot efficiently distinguish between dUTP and dTTP. nih.gov This lack of discrimination means that when the cellular concentration of dUTP is elevated, DNA polymerases will readily incorporate it opposite adenine (B156593) in the template strand. The catalytic mechanism for incorporating dUTP is similar to that of canonical dNTPs, involving the formation of a phosphodiester bond. nih.gov

However, some DNA polymerases, particularly those from the archaeal domain, have evolved a mechanism to recognize and stall at uracil residues in the template DNA, a feature not observed in bacterial and eukaryotic replicative polymerases. nih.govwustl.edu In eukaryotes, while the primary replicative polymerases incorporate uracil, specialized uracil-DNA glycosylases are responsible for its subsequent removal.

DNA Polymerase FamilyUracil DiscriminationConsequence of High dUTP/dTTP Ratio
Eukaryotic Replicative Polymerases (e.g., Pol δ, Pol ε) Low discrimination between dTTP and dUTP. nih.govIncreased uracil incorporation into newly synthesized DNA.
Archaeal Family B DNA Polymerases (e.g., Pfu, Vent) Strong binding to and stalling at template uracil. nih.govwustl.eduInhibition of DNA synthesis.
Human Polymerase η (eta) Can bypass uracil lesions.Involved in translesion synthesis past uracil.

Iterative Uracil Misincorporation and Excision Cycles ("Futile Repair Cycles")

The presence of uracil in DNA is recognized as an error by the cell's surveillance machinery. The primary pathway for removing uracil is base excision repair (BER). This process is initiated by a uracil-DNA glycosylase (UDG), which cleaves the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. youtube.comresearchgate.net

This AP site is then processed by an AP endonuclease, which incises the phosphodiester backbone. A DNA polymerase then fills the gap, and a DNA ligase seals the nick. However, if the cellular dUTP/dTTP ratio remains high, the DNA polymerase is likely to re-insert a uracil at the repaired site. researchgate.net This triggers another round of excision and repair, leading to a "futile cycle" of uracil misincorporation and removal. nih.gov

These futile repair cycles have severe consequences for genomic integrity. The repeated incisions and repair attempts can lead to the accumulation of single-strand breaks in the DNA. nih.gov If two closely spaced uracil excision events occur on opposite strands, it can result in the formation of a deleterious double-strand break. These breaks are a major threat to genome stability and can lead to chromosomal rearrangements, loss of genetic information, and ultimately, cell death or neoplastic transformation.

Induction of DNA Damage and Cellular Response

Elevated intracellular concentrations of dUTP can lead to its misincorporation into DNA by polymerases, which cannot efficiently distinguish it from deoxythymidine triphosphate (dTTP). nih.gov This event triggers a cascade of cellular responses aimed at correcting the error, but which can paradoxically lead to more severe DNA damage.

Single- and Double-Strand DNA Break Formation

The primary mechanism for removing uracil from DNA is the base excision repair (BER) pathway, initiated by the enzyme uracil-DNA glycosylase (UDG). nih.gov UDG cleaves the glycosidic bond between the uracil base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. While this is a normal repair process, futile cycles of uracil misincorporation and excision can occur when dUTP levels are high and dTTP levels are low. nih.gov This repeated excision and attempted repair can lead to the accumulation of single-strand breaks (SSBs) in the DNA. oup.com

Furthermore, if two uracil residues are incorporated in close proximity on opposite DNA strands, the simultaneous or near-simultaneous action of UDG can result in the formation of highly cytotoxic double-strand breaks (DSBs). nih.govnih.gov DSBs are among the most lethal forms of DNA damage, as they can lead to chromosomal rearrangements and cell death if not properly repaired. nih.govresearchgate.net The formation of both SSBs and DSBs has been observed in cells treated with agents that disrupt thymidylate synthesis, leading to an increased dUTP/dTTP ratio. oup.com

Type of DNA BreakFormation MechanismConsequence
Single-Strand Break (SSB) Arises from the base excision repair of a single misincorporated uracil, creating an AP site that is subsequently cleaved. oup.comCan be repaired, but accumulation can lead to replication fork collapse and DSB formation. nih.gov
Double-Strand Break (DSB) Can form from the attempted repair of two closely opposed uracil residues or the collapse of a replication fork at an SSB. nih.govnih.govHighly cytotoxic; can lead to chromosomal instability and cell death if not repaired correctly. nih.govresearchgate.net

Activation of DNA Damage Response Pathways

The presence of SSBs and DSBs triggers a complex signaling network known as the DNA Damage Response (DDR). mdpi.comnih.gov This response is orchestrated by sensor proteins that recognize the DNA lesions and activate downstream effector kinases. In the context of dUTP-induced damage, two key kinases, ataxia-telangiectasia mutated (ATM) and ataxia-telangiectasia and Rad3-related (ATR), play central roles. nih.gov

ATR , which is predominantly activated by single-stranded DNA regions, is a key player in the response to replication stress caused by uracil misincorporation and the resulting SSBs. nih.gov

ATM is primarily activated by DSBs and initiates a signaling cascade to arrest the cell cycle and promote repair. nih.gov

Activation of these pathways leads to the phosphorylation of a multitude of downstream targets, including the histone variant H2AX (forming γH2AX), which serves as a beacon to recruit repair factors to the site of damage. nih.gov The DDR aims to coordinate DNA repair with cell cycle progression to prevent the propagation of damaged DNA. mdpi.com

Cellular Consequences: Cell Cycle Arrest and Programmed Cell Death ("Thymineless Death")

A critical outcome of the DDR activation is the implementation of cell cycle checkpoints. nih.gov By halting the cell cycle, the cell gains time to repair the DNA damage before entering mitosis. However, if the damage is too extensive or cannot be repaired efficiently, the cell may be directed towards programmed cell death, or apoptosis. nih.govresearchgate.net

The phenomenon of "thymineless death" is a classic example of the lethal consequences of severe dUTP/dTTP imbalance. wikipedia.org This process, first observed in bacteria deprived of thymine, is characterized by the catastrophic accumulation of DNA damage due to futile repair cycles, ultimately leading to cell death. wikipedia.orgnih.gov While the precise molecular mechanisms are still under investigation, it is clear that the formation of DNA breaks is a central event. wikipedia.org Cells undergoing thymineless death often exhibit filamentation, a sign of significant DNA damage. illinois.edu This process is a cornerstone of the efficacy of several anticancer drugs that target thymidylate synthesis. nih.gov

Cellular ConsequenceDescriptionKey Molecular Players
Cell Cycle Arrest The DDR activates checkpoints to halt cell cycle progression, providing an opportunity for DNA repair. nih.govp53, ATM, ATR nih.govyoutube.com
Programmed Cell Death (Apoptosis) If DNA damage is irreparable, the cell initiates a self-destruction program to prevent the propagation of genomic errors. nih.govresearchgate.netp53, Bcl-2 family proteins nih.govyoutube.com
Thymineless Death A specific form of cell death caused by thymidine (B127349) deprivation, leading to massive uracil misincorporation and catastrophic DNA damage. wikipedia.orgnih.govUracil-DNA glycosylase, futile repair cycles nih.govnih.gov

Genomic Instability Phenotypes and Mutagenesis

Should a cell with dysregulated dUTP metabolism survive, it often does so at the cost of its genomic integrity. The erroneous repair of DSBs, or the failure to repair them correctly, can lead to a variety of genomic instability phenotypes. nih.govnih.gov These include chromosomal rearrangements, aneuploidy (an abnormal number of chromosomes), and gene mutations. nih.gov

Role of 2 Deoxyuridine 5 Triphosphate Metabolism in Host Pathogen Interactions

dUTP as a Modulator of Innate Immunity

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures, known as PAMPs, and endogenous danger-associated molecular patterns (DAMPs). primaryimmune.orgnih.govyoutube.comyoutube.com This recognition triggers signaling cascades that lead to the production of interferons and other inflammatory cytokines to combat infection. nih.govyoutube.comyoutube.comyoutube.com The metabolism of dUTP intersects with these pathways in several crucial ways.

A primary mechanism involves the prevention of uracil (B121893) incorporation into DNA. Cellular and viral dUTPases catalyze the hydrolysis of dUTP to deoxyuridine monophosphate (dUMP) and pyrophosphate. nih.govnih.gov This action serves two main purposes: it prevents the toxic accumulation of dUTP and the subsequent misincorporation of uracil into newly synthesized DNA, and it provides the precursor for thymidine (B127349) triphosphate (dTTP) synthesis, which is essential for DNA replication. nih.govnih.gov The presence of uracil in DNA is a form of DNA damage that can trigger repair mechanisms and, if excessive, lead to cell death or genomic instability.

From a host-pathogen standpoint, some viruses, particularly large DNA viruses, encode their own dUTPases. nih.govresearchgate.net While the canonical function of these viral enzymes is to ensure the fidelity of viral DNA replication, especially in non-dividing host cells where cellular dUTPase levels are low, they have also evolved to directly modulate the host's innate immune response. nih.govnih.gov Research has shown that some viral dUTPases can act as PAMPs, interacting with host PRRs like Toll-like receptors (TLRs), to either activate or suppress immune signaling pathways such as NF-κB. nih.gov This function can be independent of the enzyme's catalytic activity, suggesting a direct protein-protein interaction with host immune components. nih.gov

On the host side, the sterile alpha motif and HD-domain-containing protein 1 (SAMHD1) is a key regulator of the intracellular dNTP pool, including dUTP. nih.gov SAMHD1 is a dNTP triphosphohydrolase that degrades dNTPs, thereby maintaining low dNTP levels in non-dividing cells like macrophages. This dNTP depletion serves as an intrinsic antiviral mechanism, particularly against retroviruses that require dNTPs for reverse transcription.

The importance of SAMHD1 in controlling innate immunity is underscored by the fact that mutations in the SAMHD1 gene are associated with Aicardi-Goutières syndrome (AGS), a severe autoimmune disorder characterized by the constitutive upregulation of type I interferons. nih.gov In the absence of functional SAMHD1, the accumulation of endogenous nucleic acids, likely including uracil-containing DNA fragments, can activate cytosolic DNA sensors such as cyclic GMP-AMP synthase (cGAS). nih.gov Activation of the cGAS-STING pathway leads to the production of type I interferons and the induction of a chronic inflammatory state. nih.govnih.govnih.gov Studies have demonstrated that the dNTPase activity of SAMHD1 is crucial for its ability to suppress these innate immune responses in certain cell types.

In essence, the modulation of innate immunity by dUTP is a story of its metabolism. The tight regulation of dUTP levels by both host and viral enzymes is critical for maintaining genomic integrity and preventing the accumulation of immunogenic self-DNA. Disruptions in this delicate balance, either through viral manipulation of host pathways or host genetic defects, can have profound consequences on the innate immune response to both pathogens and self-antigens.

Molecule/Process Role in Innate Immunity Modulation Key Findings References
Viral dUTPase Acts as a Pathogen-Associated Molecular Pattern (PAMP) and modulator of host immune signaling.Can interact with Toll-like receptors (TLRs) to activate or suppress NF-κB signaling, a function that may be independent of its enzymatic activity. nih.govnih.gov
Host SAMHD1 Regulates the intracellular dNTP pool, including dUTP, to restrict viral replication and prevent autoimmunity.Mutations in SAMHD1 lead to the accumulation of endogenous nucleic acids, triggering the cGAS-STING pathway and causing type I interferonopathies like Aicardi-Goutières syndrome. nih.gov
Uracil in DNA Acts as a form of DNA damage that can be recognized by the cell, potentially leading to an immune response if not properly repaired.Misincorporation due to high dUTP levels can lead to genomic instability and the generation of DNA fragments that may be sensed by cytosolic DNA sensors. nih.gov
cGAS-STING Pathway A key cytosolic DNA sensing pathway that is activated by aberrant DNA, including that resulting from improper dUTP metabolism.Activation leads to the production of type I interferons and other inflammatory cytokines, driving antiviral and autoimmune responses. nih.govnih.govnih.gov

Advanced Research Methodologies in 2 Deoxyuridine 5 Triphosphate Studies

Quantification and Analysis of Intracellular dUTP Levels and Nucleotide Pools

Accurate measurement of the intracellular concentration of dUTP is critical for understanding its role in DNA metabolism and the maintenance of genome integrity. Various sensitive and specific methods have been developed for this purpose.

Mass spectrometry (MS) has become a cornerstone for the quantitative analysis of intracellular nucleotides due to its high sensitivity and specificity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful technique for separating and quantifying dNTPs from complex biological matrices. nih.govuw.edu These methods often involve an ion-pairing reversed-phase liquid chromatography step to retain the highly polar nucleotide analytes. hilarispublisher.com The use of stable isotope-labeled internal standards further enhances the accuracy of quantification. uw.edu

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a comprehensive snapshot of the metabolic state, including the levels of various nucleotides. nih.gov Untargeted metabolomics aims to measure as many metabolites as possible, while targeted approaches focus on a predefined set of molecules, such as the dNTP pool. nih.gov These studies have been instrumental in understanding the metabolic perturbations that occur in various physiological and pathological conditions. microbialcell.com

Metabolic flux analysis (MFA) is a powerful technique that utilizes stable isotope tracers, such as ¹³C-labeled glucose, to track the flow of atoms through metabolic pathways. nih.govyoutube.com By measuring the isotopic enrichment in downstream metabolites, MFA can provide quantitative insights into the rates of metabolic reactions, offering a dynamic view of cellular metabolism that goes beyond simple concentration measurements. nih.govnih.gov This approach has been used to investigate the intricate network of reactions that contribute to nucleotide biosynthesis and homeostasis. nih.gov

Table 1: Performance Characteristics of an LC-MS/MS Method for dNTP Quantification

Parameter Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 62.5 fmol
Within-day Precision (CV%) < 25% at LLOQ
Between-day Precision (CV%) < 25% at LLOQ
Inter-day Accuracy within 12% of expected concentration at LLOQ
Intra-day Accuracy within 22% of expected concentration at LLOQ

Data derived from a study on a fast and sensitive HPLC-MS/MS method for direct quantification of intracellular dNTPs. uw.edu

Spectrophotometric assays offer a more accessible method for quantifying dUTP, often by coupling its hydrolysis to a detectable color change. For instance, the enzymatic activity of dUTPase, which hydrolyzes dUTP, can be monitored by the color change of a pH indicator like Cresol Red, as the reaction produces protons. researchgate.net This method allows for the determination of kinetic parameters of the enzyme. researchgate.netnih.gov

Bioluminescence-based assays are renowned for their high sensitivity and broad dynamic range. nih.govpromega.com While direct bioluminescent assays for dUTP are not common, its concentration can be determined by coupling its metabolism to a light-emitting reaction. A prevalent example is the use of the firefly luciferase system, which catalyzes the ATP-dependent oxidation of D-luciferin to produce light. sigmaaldrich.comjmb.or.kr The activity of enzymes that consume or produce ATP can be quantified, and by extension, reactions involving other nucleotides can be linked to this system. promega.com Bioluminescent assays are particularly well-suited for high-throughput screening applications. nih.govnih.gov

Structural and Functional Characterization of dUTPase and Interacting Enzymes

Understanding the three-dimensional structure and enzymatic mechanism of dUTPase is fundamental to comprehending how it specifically recognizes and hydrolyzes dUTP.

X-ray crystallography has been instrumental in elucidating the atomic-resolution structure of dUTPase from various organisms, including Escherichia coli and humans. iucr.orgnih.gov These studies have revealed that dUTPase is typically a homotrimeric enzyme, with each subunit contributing to the formation of the active sites. nih.govacs.org The crystal structures of dUTPase in complex with substrate analogs have provided detailed insights into the molecular basis of substrate recognition and catalysis. iucr.orgoup.com For instance, the structure of human dUTPase co-crystallized with the substrate dUTP has been determined, revealing key interactions in the active site. iucr.orgnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for determining the structure of large and flexible protein complexes that are often challenging to crystallize. wiley.comyoutube.com While X-ray crystallography has been the primary method for dUTPase, cryo-EM holds promise for studying its interactions with other proteins within larger cellular machineries. nih.gov Recent technological advancements have enabled cryo-EM to achieve near-atomic resolution for a growing number of proteins. wiley.com

Table 2: Crystallographic Data for Human dUTPase

Parameter Value
Space Group P2₁2₁2₁
Unit Cell Dimensions (a, b, c) 67.51 Å, 68.26 Å, 91.00 Å
Asymmetric Unit Content One trimer of identical subunits

Data from the crystallization and preliminary X-ray analysis of human dUTPase. iucr.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of proteins in solution, providing information that is complementary to the static pictures obtained from crystallography. nih.gov NMR has been used to investigate the structural dynamics of human dUTPase. researchgate.net These studies have revealed that the apoenzyme exhibits slow dynamics in the microsecond to millisecond timescale. researchgate.net Upon binding of a substrate analog, the enzyme's dynamics are altered, indicating a conformational change is induced. researchgate.net NMR has also been instrumental in the backbone assignment of human dUTPase, a prerequisite for detailed structural and dynamic studies. nih.gov

Enzyme kinetics studies are essential for characterizing the catalytic efficiency and substrate specificity of dUTPase. wikipedia.org These studies typically involve measuring the initial reaction rates at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). nih.gov The specificity of dUTPase for dUTP over other nucleotides is a key feature, preventing the wasteful hydrolysis of other essential triphosphates. tandfonline.comunl.edu

Mechanistic studies have employed a variety of techniques to dissect the steps of the dUTP hydrolysis cycle. Pre-steady-state kinetic analyses, often using stopped-flow fluorescence spectroscopy, have been used to identify and characterize individual steps in the reaction pathway, such as substrate binding, conformational changes, the chemical step of hydrolysis, and product release. nih.gov These studies have shown that for human dUTPase, the chemical hydrolysis step is rate-limiting. nih.gov The catalytic mechanism involves a nucleophilic attack by a water molecule on the α-phosphate of dUTP. unl.edu

Table 3: Kinetic Parameters of dUTPase from Different Organisms for the Substrate dUTP

Organism Km (μM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹)
Dugesia ryukyuensis 4.0 34 8.5 x 10⁶
Homo sapiens ~4.0 - -

Data for Dugesia ryukyuensis is from enzyme kinetic studies. researchgate.netnih.gov The Km for human dUTPase is reported to be similar to that of Dugesia ryukyuensis. researchgate.net

Genetic Perturbation and Cellular Models

The study of 2'-Deoxyuridine-5'-triphosphate (dUTP) metabolism and its effects on cellular processes has been significantly advanced by the development of sophisticated genetic and cellular modeling techniques. These methodologies allow for precise manipulation of genes involved in dUTP pathways, providing clear insights into their functions and the consequences of their disruption.

Gene Knockout and Knockdown Strategies (e.g., CRISPR/Cas9, siRNA)

Genetic perturbation strategies are fundamental to understanding the role of specific genes. numberanalytics.com Gene knockout (KO) involves the permanent inactivation of a gene, often by introducing a frameshift mutation early in the coding sequence, which prevents the production of a functional protein. idtdna.com In contrast, gene knockdown temporarily reduces gene expression, typically by targeting messenger RNA (mRNA) for degradation or blocking its translation. news-medical.net

CRISPR/Cas9: This powerful gene-editing tool has revolutionized gene knockout studies. idtdna.com It uses a guide RNA (gRNA) to direct the Cas9 enzyme to a specific genomic location, where it creates a double-strand break. idtdna.com The cell's error-prone repair mechanism often introduces insertions or deletions, leading to a non-functional gene. idtdna.com This technique is noted for its efficiency, specificity, and cost-effectiveness. nih.gov In the context of dUTP metabolism, CRISPR/Cas9 can be used to knock out genes encoding key enzymes like dUTPase, allowing researchers to study the resulting cellular phenotypes, such as increased dUTP levels and subsequent DNA damage.

siRNA (Small interfering RNA): This is a primary method for achieving gene knockdown. news-medical.net Short, double-stranded RNA molecules are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC). This complex then binds to and cleaves the target mRNA, preventing protein production. news-medical.net While effective for transiently suppressing gene expression, the effect is not permanent and can be incomplete. nih.gov Studies comparing CRISPR/Cas9 and siRNA have shown that while siRNA significantly decreases mRNA levels, CRISPR-mediated knockout leads to the complete abolition of protein expression and often results in more dramatic phenotypes. nih.gov

Isogenic Cell Line Development

Isogenic cell lines are powerful tools in which a parental cell line and its genetically modified counterpart differ by a single genetic alteration. biorxiv.org This allows for the precise study of a specific gene's function without the confounding effects of different genetic backgrounds. nih.gov The development of these cell lines has been greatly facilitated by gene-editing technologies like CRISPR/Cas9, which can be used to introduce specific mutations, knockouts, or insertions into a target gene. atcc.orgatcc.org

The process typically involves:

Designing a guide RNA specific to the gene of interest.

Co-transfecting the parental cell line with the gRNA and the Cas9 nuclease. atcc.org

Sorting individual cells and expanding them into clonal populations. atcc.org

Rigorously screening the clones to validate the desired genetic modification at the genomic, transcript, and protein levels. atcc.orgatcc.org

In dUTP research, isogenic cell lines are critical for understanding how mutations in genes that control dUTP levels contribute to disease. For example, researchers can create a cell line with a knockout of the DUT gene (encoding dUTPase) and compare its phenotype directly to the parental cell line. This approach can reveal the specific consequences of dUTP accumulation, such as increased uracil (B121893) in DNA, activation of DNA damage responses, and sensitivity to certain chemotherapeutic agents. These models are particularly relevant in cancer research for identifying and validating drug targets. atcc.org

FeatureDescriptionRelevance to dUTP Studies
Genetic Background Identical between parental and modified cells, except for the target gene. biorxiv.orgIsolates the effects of genes involved in dUTP metabolism (e.g., dUTPase).
Creation Method Primarily CRISPR/Cas9 for precise gene editing. atcc.orgatcc.orgAllows for targeted knockout or mutation of dUTP pathway enzymes.
Validation Requires confirmation at genomic, transcriptomic, and proteomic levels. atcc.orgEnsures observed phenotypes are directly linked to the intended genetic change.
Application Drug screening, pathway analysis, understanding disease mechanisms. nih.govatcc.orgElucidates the role of dUTP in DNA integrity and as a potential therapeutic target.

In vivo Model Systems (e.g., Mouse Models, Drosophila)

While cellular models are invaluable, in vivo systems are essential for understanding the complex, organism-level effects of altered dUTP metabolism.

Mouse Models: Knockout mice are a cornerstone of biomedical research, allowing for the study of gene function in a whole organism. news-medical.net By creating mice with a knockout of the Dut gene, researchers can investigate the physiological consequences of systemic dUTPase deficiency. Furthermore, mouse models are crucial for evaluating diagnostic and therapeutic strategies. For instance, a murine pancreatic cancer model, created by crossbreeding transgenic mice, was used to evaluate 5-[18F]-2'-deoxyuridine as a PET tracer for imaging cell proliferation in vivo. nih.gov The uptake of the tracer correlated well with the proliferation index, demonstrating the potential of such models for preclinical evaluation. nih.gov

Drosophila melanogaster (Fruit Fly): The fruit fly is a powerful genetic model due to its short life cycle, genetic tractability, and the high degree of conserved genes and pathways with humans. nih.gov The GAL4/UAS system in Drosophila allows for tissue-specific and temporally controlled gene expression or knockdown (via RNAi), providing a sophisticated platform to study gene function. nih.gov This system can be used to investigate the role of dUTPase and other related enzymes in different developmental stages and tissues. By knocking down the dUTPase gene in specific cell populations, researchers can dissect its role in processes like neurodevelopment, gametogenesis, and immunity within a complex living organism.

Investigation of Enzymatic Interactions with this compound

The interaction of dUTP with enzymes, particularly DNA polymerases, is a critical area of study. The ability of polymerases to distinguish between dUTP and dTTP is fundamental to maintaining genomic integrity, and understanding the molecular basis of these interactions informs both basic biology and biotechnology applications.

DNA Polymerase Fidelity and dUTP Recognition

DNA polymerase fidelity refers to the enzyme's ability to accurately replicate a DNA template. neb-online.de This involves selecting the correct nucleoside triphosphate that is complementary to the template base and inserting it into the growing DNA strand. neb.com High-fidelity polymerases have mechanisms to discriminate against incorrect nucleotides, including dUTP, which can be mistakenly incorporated opposite an adenine (B156593) base instead of dTTP.

Several factors contribute to this discrimination:

Active Site Geometry: The active site of a high-fidelity DNA polymerase is shaped to favor the binding of the correct nucleotide. neb.com If an incorrect nucleotide like dUTP binds, the resulting complex has a suboptimal architecture, which slows the rate of incorporation and increases the likelihood that the incorrect nucleotide will dissociate before the chemical reaction occurs. neb-online.de

Proofreading Activity: Many high-fidelity polymerases possess a 3'→5' exonuclease activity, also known as proofreading. neb-online.de If an incorrect nucleotide is incorporated, this activity can excise the mistake, allowing the polymerase to re-attempt the synthesis.

Stalling: Some archaeal DNA polymerases, such as Pyrococcus furiosus (Pfu) polymerase, can recognize uracil in the template strand and stall DNA synthesis. nih.govpnas.org This "read-ahead" function may be part of a DNA repair pathway. nih.govpnas.org

During PCR, dUTP can accumulate through the deamination of dCTP at high temperatures. nih.govpnas.org This accumulation can inhibit high-fidelity archaeal polymerases, reducing the yield and length of PCR products. nih.gov The addition of dUTPase to the PCR reaction mix can prevent this by hydrolyzing dUTP, thereby improving the efficiency of amplification with these polymerases. nih.govpnas.org

DNA Polymerase FamilyExample(s)dUTP Utilization EfficiencyFidelity Mechanism
Family A Taq, NeqHigh (e.g., Neq: 74.9%, Taq: 71.3%) researchgate.netLow fidelity, lacks proofreading. researchgate.net
Family B (Archaeal) Pfu, Vent, KODLow (e.g., Pfu: 9.4%, Vent: 15.1%) researchgate.netHigh fidelity with 3'→5' exonuclease proofreading; stalls at template uracil. neb-online.denih.gov

Non-Covalent Interactions in Enzyme Active Sites

The binding of dUTP (and its analogs) within the active site of a DNA polymerase is governed by a network of non-covalent interactions. These interactions, which include hydrogen bonds and van der Waals forces, are crucial for the positioning and recognition of the nucleotide.

Molecular modeling studies have explored how modifications to the C5 position of the uracil base affect these interactions and, consequently, enzymatic activity. nih.govnih.gov Research has shown that increasing the number of non-covalent bonds between substituents on the dUTP molecule and amino acid residues in the polymerase active site can decrease the efficiency of PCR amplification. nih.govnih.gov This is because additional energy is required to overcome these extra interactions to allow the polymerase to move along the DNA template after nucleotide incorporation. nih.gov It was observed that for every extra non-covalent bond formed between a modified dUTP and the polymerase, PCR efficiency decreased by approximately 15%. nih.govnih.gov This finding suggests that the number of non-covalent interactions can be a tunable parameter for designing modified nucleotides that can regulate enzyme activity, which has implications for developing antiviral or antibacterial therapies. nih.gov

Development of Modified this compound Analogs for Research Applications

The strategic modification of this compound (dUTP) has yielded a powerful toolkit of molecular probes essential for advanced biochemical and cellular research. These synthetic analogs, which retain the fundamental structure of dUTP, incorporate specific chemical moieties that introduce novel functionalities. These functionalities, such as fluorescence, photoactivity, or altered enzymatic interactions, enable detailed investigations into a wide range of biological processes. The development and application of these modified dUTPs have significantly advanced our understanding of DNA replication and repair, enzyme mechanisms, and the development of targeted therapeutic and diagnostic agents.

Fluorescent and Photoactive Nucleotide Derivatives

The synthesis of dUTP analogs bearing fluorescent dyes or photoactive groups has revolutionized the study of nucleic acids. These derivatives serve as powerful tools for visualizing DNA, tracking its synthesis, and probing its interactions with other molecules in real-time.

Fluorescent Analogs:

Fluorescently labeled dUTP analogs are widely used for non-radioactive DNA labeling in a variety of molecular biology techniques. These analogs are typically modified at the C5 position of the uracil base, which is not critical for Watson-Crick base pairing, thus minimizing disruption to DNA structure and enzyme recognition.

A notable example involves the development of dUTP analogs linked to a hexamethylated phenyl-bodipy fluorophore. acs.org These analogs exhibit bright green fluorescence with high quantum yields, even in aqueous environments. acs.org A key advantage of these particular probes is that they maintain their fluorescence efficiency even after being incorporated into DNA oligonucleotides. acs.org The synthesis of these molecules involves a Sonogashira coupling reaction between 5-iodo-2'-deoxyuridine (dUI) and an alkyne-modified bodipy (B41234) fluorophore. acs.org The resulting nucleoside is then enzymatically converted to the triphosphate form. These fluorescent dUTP analogs have been shown to be effective substrates for various DNA polymerases, enabling their use in techniques like primer extension (PEX) and polymerase chain reaction (PCR) to generate brightly fluorescent DNA fragments. acs.org

Another class of fluorescent analogs includes those modified with different fluorophores, allowing for a spectrum of colors in labeling applications. These are instrumental in techniques such as fluorescence in situ hybridization (FISH), DNA microarrays, and high-throughput sequencing.

Photoactive Analogs:

Photoactive dUTP analogs are designed to be chemically inert until activated by light of a specific wavelength. Upon photoactivation, they form covalent cross-links with nearby molecules, providing a "snapshot" of molecular interactions. A prominent example is 5-azido-2'-deoxyuridine 5'-triphosphate (5-N3dUTP). nih.govnih.gov This compound can be incorporated into DNA by DNA polymerase I in place of thymidine (B127349) triphosphate (dTTP). nih.govnih.gov The resulting "light-sensitive" DNA can then be used in photoaffinity labeling experiments to identify and characterize DNA-binding proteins. For instance, a photoactive DNA fragment containing 5-N3dUMP has been successfully used to cross-link with the lac repressor protein upon UV irradiation. nih.gov This approach is invaluable for mapping the binding sites of proteins on DNA and for identifying the components of complex protein-DNA machinery.

The synthesis of 5-N3dUTP involves a multi-step process starting from dUMP. nih.gov Key steps include the nitration of dUMP, followed by reduction to 5-aminodeoxyuridine monophosphate (5-NH2dUMP), and subsequent diazotization and reaction with sodium azide (B81097) to yield the photoactive 5-N3dUMP. nih.gov This is then converted to the triphosphate form. nih.gov

Derivative Type Example Compound Key Feature Primary Research Application
FluorescentdUTP-BodipyBright, stable fluorescenceDNA labeling for imaging and flow cytometry acs.org
Photoactive5-Azido-dUTP (5-N3dUTP)Forms covalent bonds upon UV exposurePhotoaffinity labeling of DNA-binding proteins nih.govnih.gov

Substrate Analogs for Enzyme Characterization (e.g., 2'-deoxyuridine (B118206) 5'-α,β-imido-triphosphate)

To elucidate the mechanisms of enzymes that bind or metabolize dUTP, researchers often employ non-hydrolyzable substrate analogs. These analogs mimic the natural substrate in structure and binding affinity but resist enzymatic cleavage, effectively "trapping" the enzyme-substrate complex for detailed study. A prime example of such a molecule is 2'-deoxyuridine 5'-α,β-imido-triphosphate (dUPNPP). nih.gov

The enzyme dUTP pyrophosphatase (dUTPase) plays a crucial role in nucleotide metabolism by hydrolyzing dUTP to dUMP and pyrophosphate, thereby preventing the erroneous incorporation of uracil into DNA. uniprot.org To study the active site and catalytic mechanism of dUTPase, a stable analog of dUTP is required. In dUPNPP, the oxygen atom bridging the α and β phosphates of dUTP is replaced with an imido (-NH-) group. nih.gov This substitution renders the molecule resistant to hydrolysis by dUTPase.

The synthesis of dUPNPP involves the initial chemical synthesis of the diphosphate (B83284) analog, 2'-deoxyuridine 5'-(α,β-imido)diphosphate (dUPNP). nih.gov Subsequently, dUPNP is enzymatically phosphorylated to the triphosphate form, dUPNPP, using the enzyme pyruvate (B1213749) kinase. nih.gov

Studies have shown that dUPNPP is a potent competitive inhibitor of E. coli dUTPase, with a Ki value of 5 µM. nih.gov By using this non-hydrolyzable analog, researchers can facilitate crystallographic studies of the dUTPase active site. nih.gov The resulting crystal structures provide invaluable insights into the specific amino acid residues involved in substrate binding and catalysis, which can inform the design of dUTPase inhibitors for therapeutic purposes. nih.gov

Analog Enzyme Studied Modification Effect Application
2'-deoxyuridine 5'-α,β-imido-triphosphate (dUPNPP)dUTPaseReplacement of α,β-bridging oxygen with an imido groupNon-hydrolyzable substrate analog, competitive inhibitorElucidation of enzyme active site and mechanism nih.gov

Applications in DNA Labeling and Aptamer Development

Modified dUTP analogs are fundamental tools for both labeling DNA for detection and for creating novel functional nucleic acid molecules called aptamers.

DNA Labeling:

The incorporation of modified dUTPs is a cornerstone of modern DNA labeling techniques. One of the most widely used methods involves dUTP analogs containing a "clickable" chemical handle. For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a thymidine analog that is readily incorporated into newly synthesized DNA. nih.govnih.gov The terminal alkyne group of the incorporated EdU can then be covalently linked to a fluorescent azide-containing probe via a highly efficient and specific copper-catalyzed azide-alkyne cycloaddition (Click chemistry) reaction. nih.govnih.gov This method offers a significant advantage over older techniques, such as those using 5-bromo-2'-deoxyuridine (B1667946) (BrdU), as it does not require harsh DNA denaturation steps for detection. nih.gov This allows for better preservation of cellular and tissue architecture. EdU-based labeling is extensively used to study cell proliferation, DNA replication, and DNA repair in various biological contexts. nih.govnih.gov

Spin-labeled dUTP analogs have also been developed for biophysical studies of DNA and its interactions with enzymes. nih.gov For instance, a dUTP analog spin-labeled at the 5-position with a nitroxide radical can be incorporated into DNA by reverse transcriptase. nih.gov The resulting spin-labeled DNA can be analyzed by electron spin resonance (ESR) spectroscopy to obtain information about the local environment and dynamics of the DNA.

Aptamer Development:

Aptamers are short, single-stranded DNA or RNA molecules that can fold into specific three-dimensional structures to bind to a target molecule with high affinity and specificity. The process of generating aptamers, known as Systematic Evolution of Ligands by Exponential Enrichment (SELEX), can be enhanced by using modified nucleotides.

Incorporating modified dUTPs into the initial nucleic acid library can expand the chemical diversity of the aptamer candidates, potentially leading to aptamers with improved properties. For example, using 5-(1-pentynyl)-2'-deoxyuridine (B1249671) in place of thymidine in a SELEX experiment against human thrombin resulted in the isolation of a new class of aptamers whose binding and inhibitory activity were dependent on the presence of the modified nucleotide. nih.gov

Furthermore, 2'-fluoro-modified dUTPs are used in the synthesis of aptamers to confer increased resistance to nuclease degradation, enhancing their stability in biological fluids. trilinkbiotech.comtrilinkbiotech.com This is a critical property for the development of aptamers as therapeutic or diagnostic agents. Aptamers containing 2'-fluoro-dUTP have been developed to target a variety of proteins, including growth factor receptors and blood coagulation factors. trilinkbiotech.com

In an innovative approach, an aptamer that specifically binds to the interleukin-6 receptor was synthesized to intrinsically contain multiple units of the chemotherapeutic drug 5-fluoro-2'-deoxyuridine (B1346552) (5-FU). nih.gov This aptamer acts as a drug delivery system, targeting cancer cells that overexpress the interleukin-6 receptor. Once internalized by the target cells, the aptamer is degraded, releasing the cytotoxic 5-FU directly at the site of action, thereby minimizing systemic toxicity. nih.gov

Application Modified dUTP Analog Purpose of Modification Outcome
DNA Labeling5-Ethynyl-2'-deoxyuridine (EdU)Provides a "clickable" alkyne group for fluorescent tagging nih.govnih.govEfficient and sensitive detection of DNA synthesis nih.govnih.gov
Aptamer Development5-(1-Pentynyl)-2'-deoxyuridineIncreases chemical diversity of the aptamer library nih.govIsolation of novel aptamers with enhanced properties nih.gov
Aptamer Development2'-Fluoro-dUTPEnhances nuclease resistance trilinkbiotech.comtrilinkbiotech.comIncreased stability of aptamers for therapeutic use trilinkbiotech.comtrilinkbiotech.com
Aptamer-drug conjugate5-Fluoro-2'-deoxyuridineActs as the therapeutic payload within the aptamer nih.govTargeted delivery of a chemotherapeutic agent nih.gov

Future Directions and Emerging Research Avenues

Unresolved Questions in dUTP Catabolism and Pool Expansion

The precise regulation of dUTP pools is critical for preventing the deleterious incorporation of uracil (B121893) into DNA. wikipedia.org While dUTPase is the primary enzyme responsible for hydrolyzing dUTP, the complete picture of dUTP catabolism and the full consequences of pool expansion are still being elucidated.

One area of active investigation revolves around other enzymes that may contribute to dUTP homeostasis. Recent studies have identified human all-alpha dCTP pyrophosphatase 1 (DCTPP1) as a key player in pyrimidine nucleotide metabolism. nih.govresearchgate.net DCTPP1 not only hydrolyzes dCTP but also contributes to the homeostasis of dTTP and dUTP. nih.govresearchgate.net Deficiency in DCTPP1 leads to severely altered dUTP/dTTP ratios, resulting in uracil accumulation in DNA, activation of the DNA damage response, and a hypermutator phenotype in both nuclear and mitochondrial genomes. nih.govresearchgate.net This suggests that DCTPP1 is crucial for providing dCMP for thymidylate biosynthesis and acts as a safeguard against dUTP pool expansion. nih.gov However, the interplay between DCTPP1, dUTPase, and other potential "house-cleaning" nucleotidohydrolases in different cellular contexts and under various stress conditions remains an unresolved question. portlandpress.com

The consequences of dUTP pool expansion, particularly outside of the context of S-phase, are not fully understood. biologists.com While it is known that increased dUTP levels lead to uracil misincorporation and can trigger a futile cycle of repair, the broader impact on genome stability is an area of ongoing research. biologists.comnih.gov Key questions remain about the thresholds of dUTP that cells can tolerate, the specific types of DNA damage induced beyond single-strand breaks, and how these events contribute to carcinogenesis. researchgate.netnih.gov Understanding the role of dUTP catabolism and the downstream effects of its expansion is a critical frontier in the study of genome integrity. researchgate.netnih.gov

EnzymePrimary SubstrateRole in dUTP MetabolismConsequence of Deficiency
dUTPase dUTPHydrolyzes dUTP to dUMP and pyrophosphate, preventing uracil incorporation into DNA. nih.govLethal accumulation of dUTP, uracil misincorporation, DNA fragmentation. nih.govembopress.org
DCTPP1 dCTPContributes to dCTP, dTTP, and dUTP homeostasis; may provide dCMP for thymidylate synthesis. nih.govresearchgate.netIncreased dCTP and dUTP pools, altered dUTP/dTTP ratio, uracil accumulation in DNA, DNA damage response, mutator phenotype. nih.govresearchgate.net

Interplay with Other DNA Repair Pathways Beyond Base Excision Repair

The misincorporation of uracil into DNA primarily triggers the Base Excision Repair (BER) pathway, initiated by uracil-DNA glycosylases (UDGs). nih.govresearchgate.net However, when dUTP pools are massively expanded, the BER pathway can be overwhelmed, leading to an interplay with other DNA repair and damage response networks.

When uracil is misincorporated, UDG removes the base, creating an apurinic/apyrimidinic (AP) site. nih.gov The subsequent steps of BER involve AP endonuclease, DNA polymerase, and ligase. nih.gov If the dUTP/dTTP ratio remains high, dUTP can be re-incorporated during the repair synthesis step, leading to a futile cycle of excision and re-incorporation. nih.govresearchgate.net This process can result in the accumulation of single-strand breaks, which, if closely opposed on opposite strands or encountered by a replication fork, can be converted into highly toxic DNA double-strand breaks (DSBs). mdpi.com

The formation of DSBs necessitates the activation of more complex repair pathways, such as homologous recombination (HR) or non-homologous end joining (NHEJ). The activation of the broader DNA damage response (DDR) is a known consequence of dUTP pool imbalance. nih.gov For instance, DCTPP1 deficiency, which elevates dUTP levels, activates the DDR. nih.gov Similarly, high levels of dUTP incorporation can trigger replication stress and activate checkpoint kinases like Chk1, which are central regulators of the cellular response to DNA damage. nih.gov While the direct engagement of HR or NHEJ machinery following uracil-induced damage is an area requiring more direct investigation, the induction of DSBs provides a clear mechanistic link. Further research is needed to delineate the specific contexts and factors that determine which DSB repair pathway is engaged and how this interplay influences cell fate—be it survival, apoptosis, or genomic instability.

Therapeutic Exploitation of dUTP Metabolism in Pathogen Control

The essential role of dUTPase in pathogen viability, coupled with structural differences between pathogen and human enzymes, makes it an attractive target for antimicrobial drug development. nih.gov By selectively inhibiting a pathogen's dUTPase, it is possible to induce a lethal accumulation of dUTP and subsequent DNA damage, effectively killing the infectious agent while sparing the host.

Malaria: The dUTPase from Plasmodium falciparum (Pf-dUTPase), the parasite responsible for malaria, has been a subject of intense study. nih.govyork.ac.uk The parasite enzyme shares relatively low sequence identity with the human ortholog, providing a basis for selective inhibition. researchgate.net Researchers have identified specific inhibitors, such as triphenylmethane derivatives of deoxyuridine and various acyclic nucleoside analogues, that show potent activity against Pf-dUTPase and inhibit parasite growth in vitro. nih.govnih.gov Structural studies of Pf-dUTPase in complex with these inhibitors have revealed key interactions that confer selectivity, paving the way for rational drug design. nih.gov Overexpression of Pf-dUTPase in the parasite confers resistance to these compounds, chemically validating it as the intracellular target. researchgate.net

Tuberculosis: In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, dUTPase is also considered a crucial enzyme for DNA integrity and a potential drug target. nih.govresearchgate.net The essentiality of dUTPase has been demonstrated in the related species Mycobacterium smegmatis. nih.gov The unique metabolic pathways of Mtb make targeting nucleotide synthesis a promising strategy. nih.gov Efforts are underway to identify and develop specific inhibitors against Mtb dUTPase. patsnap.com

Other Bacteria: The therapeutic potential of dUTPase inhibition extends to other bacterial pathogens. For instance, dUTPase from Nocardia seriolae, a bacterium that can cause nocardiosis, has been identified as a potent drug target. tandfonline.comresearchgate.net Structure-guided computational design has led to the discovery of novel, non-nucleoside inhibitors with significant anti-Nocardia activity and low cytotoxicity, demonstrating the broader applicability of this therapeutic strategy. nih.govtandfonline.comresearchgate.netnih.gov

PathogenEnzyme TargetRationale for TargetingExample Inhibitor Class
Plasmodium falciparum Pf-dUTPaseEssential for parasite viability; structural differences from human dUTPase allow for selectivity. nih.govresearchgate.netTriphenylmethane derivatives, acyclic uracil derivatives. nih.govnih.gov
Mycobacterium tuberculosis Mtb-dUTPaseEssential for mycobacterial DNA integrity and survival. nih.govresearchgate.netUnder active investigation. patsnap.com
Nocardia seriolae Ns-dUTPaseEssential for Nocardia proliferation; an unexplored target for a pathogen with growing antibiotic resistance. tandfonline.comresearchgate.netBenzoimidazole-based compounds. tandfonline.com

常见问题

Q. Methodological Focus

  • PCR or nick translation : Use 20–50 µM Cy3-dUTP in dNTP mixes (with reduced dTTP concentration) to ensure efficient incorporation without inhibiting polymerase processivity .
  • Purification : Remove unincorporated analogs via ethanol precipitation or spin columns to reduce background noise .
  • Detection : For electrochemical tracking, employ cyclic voltammetry with gold nanoparticle-modified electrodes to enhance Cy3-dUTP signal sensitivity .

How does dUTP concentration affect SAMHD1’s regulation of viral replication in macrophages?

Advanced Research Question
SAMHD1 hydrolyzes dUTP to limit viral DNA synthesis. To study this:

Nucleotide depletion assays : Treat cells with hydroxyurea to deplete dNTPs, then supplement with dUTP (0.1–10 µM) to simulate viral replication conditions .

SAMHD1 knockout : Compare viral load (e.g., HIV-1) in wild-type vs. SAMHD1⁻/− macrophages using qPCR for viral DNA .

Kinetic analysis : Use [³H]-dUTP in SAMHD1 activity assays to determine KmK_m and VmaxV_{max}, revealing competitive inhibition by dGTP .

What protocols mitigate dUTP misincorporation in long-read sequencing applications?

Q. Methodological Focus

  • dUTP/dTTP balancing : Maintain a dUTP:dTTP ratio ≤1:10 to minimize interference with sequencing polymerases .
  • UDG treatment : Incorporate uracil-DNA glycosylase (UDG) post-amplification to cleave uracil-containing DNA, reducing carryover contamination .
  • Error-rate quantification : Use PacBio or Oxford Nanopore sequencing to compare mismatch rates in dUTP-supplemented vs. standard libraries .

How can researchers model dUTP-induced genomic instability in organoid systems?

Advanced Research Question

Organoid culture : Treat colorectal or pancreatic organoids with TS inhibitors (e.g., 5-fluorouracil) to induce dUTP accumulation .

Live-cell imaging : Use fluorescent dUTP analogs (e.g., Cy5-dUTP) to track real-time incorporation during S-phase .

Transcriptomic profiling : Perform RNA-seq to identify pathways (e.g., p53, ATM/ATR) activated by dUTP-mediated DNA damage .

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